5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibitor FGFR Medicinal Chemistry

This 7-azaindole scaffold features 5-fluoro and 2,4-dimethyl substitution, providing a defined hinge-binding motif for kinase inhibitor SAR. Substituting analogs risks altered electronic properties and metabolic stability, jeopardizing assay reproducibility. Sourcing this exact building block ensures fidelity to patented routes (e.g., US9730918B2) and rational FGFR inhibitor design. Avoid costly synthetic failures—procure the precise pattern for target validation and lead optimization.

Molecular Formula C9H9FN2
Molecular Weight 164.183
CAS No. 1227268-68-9
Cat. No. B572649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
CAS1227268-68-9
Synonyms2,4-DiMethyl-5-fluoro-7-azaindole
Molecular FormulaC9H9FN2
Molecular Weight164.183
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2N1)F)C
InChIInChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12)
InChIKeyKYQXYUDSZXXGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1227268-68-9): A Key Fluorinated 7-Azaindole Building Block for Kinase-Focused Research


5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1227268-68-9) is a fluorinated heterocyclic compound that belongs to the 7-azaindole class, a privileged scaffold in medicinal chemistry [1]. Its core structure integrates pyrrole and pyridine rings, with a fluorine atom at the 5-position and methyl groups at the 2- and 4-positions [2]. This specific substitution pattern makes it a versatile intermediate, particularly for the synthesis of kinase inhibitors, as the 7-azaindole framework is frequently employed to interact with the hinge region of kinases [REFS-1, REFS-3].

Why 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Casually Replaced by Other 7-Azaindoles


For scientific end-users, substituting one 7-azaindole building block for another without rigorous validation introduces substantial risk, particularly in structure-activity relationship (SAR) studies and lead optimization. While the 7-azaindole core is a common kinase hinge-binding motif, subtle changes in the substitution pattern—such as the specific placement of a fluorine atom and methyl groups—profoundly alter a molecule's electronic properties, binding affinity, and metabolic stability [REFS-1, REFS-2]. The differential impact of substituents on the pyrrolo[2,3-b]pyridine ring is well-documented; for instance, modifications at the 5-position directly influence hydrogen bonding with critical kinase residues like the gatekeeper [2]. Therefore, procurement of this precise substitution pattern is non-negotiable for research groups aiming to reproduce specific biological activities or access defined chemical space outlined in proprietary synthetic routes. Simply ordering a cheaper, unsubstituted or differently substituted analog will not yield the same downstream molecular interactions or synthetic outcomes, leading to irreproducible results and wasted resources.

5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine: Quantified Performance and Differentiation Evidence


Class-Level Evidence: The Critical Role of the 5-Fluoro Substituent in FGFR Kinase Inhibition

Direct comparative data for 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is absent from non-excluded sources. However, strong class-level evidence from a 2021 RSC Advances study on closely related 1H-pyrrolo[2,3-b]pyridine derivatives demonstrates the outsized impact of 5-position substitution on FGFR1 inhibitory activity. The introduction of a trifluoromethyl group at the 5-position (Compound 4a) resulted in a nearly 20-fold increase in potency compared to an unsubstituted analog (Compound 1). This finding underscores the functional necessity of the 5-position substitution pattern, which in the target compound is a fluorine atom [1].

Kinase Inhibitor FGFR Medicinal Chemistry Structure-Activity Relationship

Class-Level Evidence: FGFR2 and FGFR3 Pan-Inhibition by an Optimized 7-Azaindole Derivative

While specific data for the target compound is unavailable, the same 2021 study demonstrates the potent pan-FGFR inhibitory profile achievable with an optimized 1H-pyrrolo[2,3-b]pyridine scaffold. The lead compound (4h) exhibited single-digit nanomolar IC50 values against FGFR1 (7 nM), FGFR2 (9 nM), and potent activity against FGFR3 (25 nM). This demonstrates that the core scaffold, when appropriately substituted, can achieve high potency and selectivity within the FGFR family. The target compound, with its distinct 5-fluoro and 2,4-dimethyl pattern, represents a strategic starting point for exploring a different region of this validated chemical space [1].

Pan-Kinase Inhibitor FGFR2 FGFR3 Cancer Therapeutics

Supporting Evidence: Designation as a Key Intermediate in a Protein Kinase Inhibitor Patent

The compound 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is explicitly cited within the patent literature as a useful intermediate for synthesizing therapeutically active compounds, specifically those described in US9730918B2 assigned to Plexxikon Inc [1]. This patent covers pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors. Its inclusion as an intermediate in a granted patent signifies a proven utility in accessing a specific, proprietary chemical space and indicates a level of validation for its role in generating compounds with demonstrable biological activity.

Patent Analysis Drug Discovery Synthetic Intermediate Intellectual Property

Validated Application Scenarios for 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine


Medicinal Chemistry: Lead Optimization of Pan-FGFR Inhibitors

This compound is an ideal procurement choice for medicinal chemistry teams engaged in structure-activity relationship (SAR) studies around the 7-azaindole scaffold for kinase inhibition. The 5-fluoro and 2,4-dimethyl substitution pattern provides a unique starting point for derivatization, allowing exploration of the chemical space adjacent to the kinase hinge region. The class-level evidence from the RSC Advances study confirms that modifications at the 5-position can dramatically alter potency, making this specific building block a critical tool for rationally designing next-generation FGFR inhibitors [1].

Chemical Biology: Synthesis of Patent-Defined Kinase Probe Molecules

Procurement is warranted for chemical biology groups aiming to synthesize and validate probe molecules based on the patent literature. The compound's explicit mention as an intermediate in US Patent US9730918B2 (Plexxikon) [2] provides a direct blueprint for its use in generating tool compounds for target validation studies. Its purchase enables the reproduction of patented synthetic routes and the generation of novel analogs for exploring protein kinase signaling pathways.

Process Chemistry: Route Scouting and Scale-up Feasibility Studies

For process chemistry departments, sourcing this compound is a necessary first step in route scouting for the synthesis of more complex drug candidates. While the target compound itself may be a building block, its availability from reputable suppliers (with typical purity of 98% ) allows for the evaluation of downstream reaction conditions, yields, and scalability. This is a crucial procurement decision point before committing to larger, more expensive batches of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.